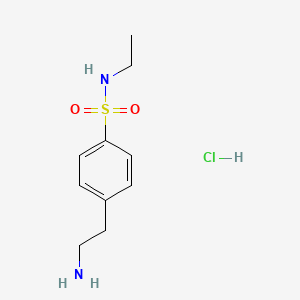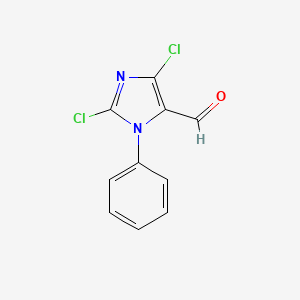
2,4-dichloro-1-phényl-1H-imidazole-5-carbaldéhyde
Vue d'ensemble
Description
2,4-Dichloro-1-phenyl-1H-imidazole-5-carbaldehyde is a chemical compound belonging to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features a phenyl group attached to the imidazole ring, along with two chlorine atoms and a formyl group at specific positions on the ring. Imidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Applications De Recherche Scientifique
2,4-Dichloro-1-phenyl-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Target of action
Imidazoles are a class of compounds that are known to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins. The specific targets that “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” interacts with would depend on its specific structure and properties .
Mode of action
The mode of action of imidazoles can vary widely depending on the specific compound and its targets. Some imidazoles act as inhibitors of enzymes, while others may interact with receptors to modulate their activity .
Biochemical pathways
Imidazoles can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some imidazoles are used in the treatment of fungal infections because they inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” would depend on its specific chemical structure. Generally, imidazoles are well absorbed and can be metabolized by the liver .
Result of action
The molecular and cellular effects of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” would depend on its specific targets and mode of action. For example, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of a specific metabolite .
Action environment
The action, efficacy, and stability of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of a dehydrating agent.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce chlorine atoms at the 2 and 4 positions of the imidazole ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Introduction of the Formyl Group: The formyl group at the 5 position is introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-1-phenyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the imidazole ring to its corresponding N-oxide.
Reduction: Reduction reactions can reduce the chlorine atoms or the formyl group.
Substitution: Substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed:
N-oxide: Formed through oxidation reactions.
Reduced Derivatives: Reduced forms of the compound, such as 2,4-dichloro-1-phenyl-1H-imidazole-5-carbinol.
Substituted Derivatives: Various substituted imidazoles depending on the reagents used.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-1-cyclopropyl-1H-imidazole-5-carbaldehyde: Similar structure but with a cyclopropyl group instead of a phenyl group.
2,4-Dichloro-1-methyl-1H-imidazole-5-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness: 2,4-Dichloro-1-phenyl-1H-imidazole-5-carbaldehyde is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
2,5-dichloro-3-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDZCIGLVYKTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-32-1 | |
| Record name | 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)
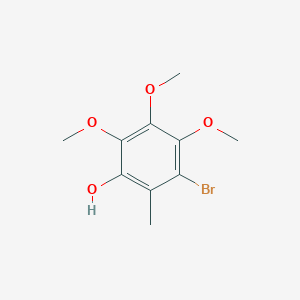

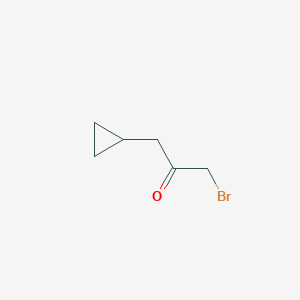
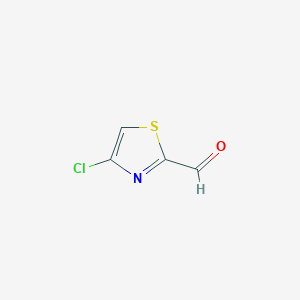
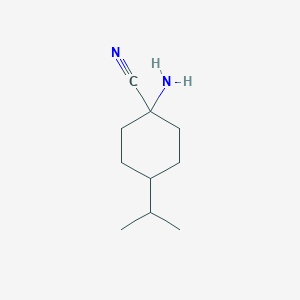
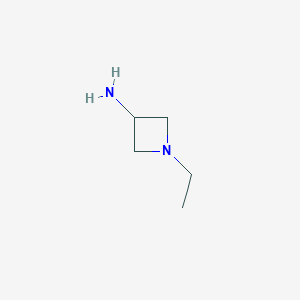
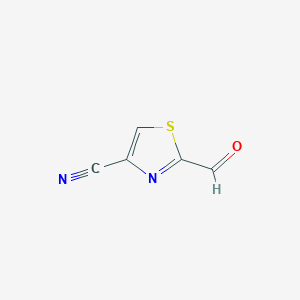
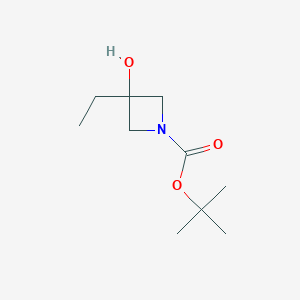
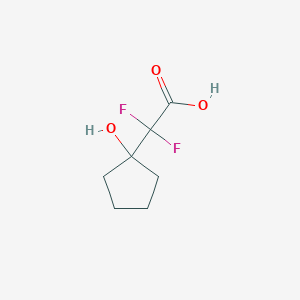
![[2,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1521450.png)

